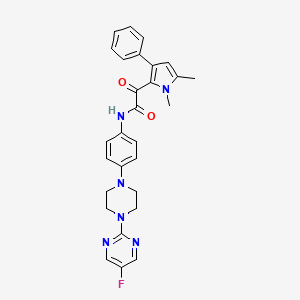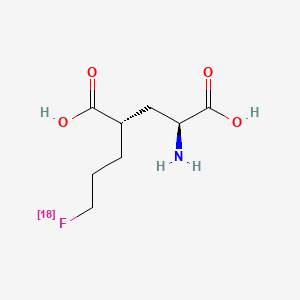
Florilglutamic acid (18F)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Florilglutamic acid (18F) is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Radiopharmaceutical Synthesis
Florilglutamic acid (18F) plays a crucial role in the synthesis of radiopharmaceuticals, especially for positron emission tomography (PET). Research indicates the development of methods for the synthesis of fluorine-18 labeled radiopharmaceuticals, utilizing different 18F-fluoroproproprostatic groups for synthesis with various peptide agents. This synthesis process is pivotal for targeted imaging in medical diagnostics (Ozerskay et al., 2021).
2. Microfluidic Radiosynthesis Technologies
Microfluidic radiosynthesis technologies, combined with high-yield microscale radiosynthetic methods, significantly impact the availability of PET tracers for cancer and disease research. An example is the efficient synthesis of 3′-deoxy-3′-18F-fluorothymidine (18F-FLT) on an electrowetting-on-dielectric microfluidic chip, demonstrating a compact and effective platform for synthesizing high-quality imaging agents (Javed et al., 2014).
3. Labeling Strategies and Synthetic Routes
Florilglutamic acid (18F) is vital in versatile radiochemical labeling strategies for PET imaging. The unique properties of fluorine-18, such as its physical and nuclear characteristics, make it an attractive nuclide for molecular imaging. The development of direct or indirect introduction methods of 18F into molecules is a significant focus in this field (Jacobson et al., 2014).
4. Radiotracer Development for PET Imaging
Florilglutamic acid (18F) is essential in developing various PET tracers, like 18F-Fluciclovine, which takes advantage of amino acid transport upregulation in cancer cells. Such tracers have been approved for PET imaging in recurrent prostate cancer, demonstrating the compound's significance in diagnostic imaging and patient care (Gusman et al., 2019).
5. Bone Marrow Metabolism Imaging
Research on (2S,4R)-4-[18F]Fluoroglutamine indicates its accumulation in bone and bone marrow, suggesting its potential in monitoring changes in bone marrow activity post-chemotherapy. This tracer provides a valuable tool for assessing bone marrow activity reduction in cancer patients undergoing chemotherapy (Zhu et al., 2019).
Propiedades
Número CAS |
1196963-74-2 |
|---|---|
Nombre del producto |
Florilglutamic acid (18F) |
Fórmula molecular |
C8H1418FNO4 |
Peso molecular |
206.2 |
Nombre IUPAC |
(2S,4S)-2-amino-4-(3-(fluoro-18F)propyl)pentanedioic acid |
InChI |
InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i9-1 |
Clave InChI |
MKDNDKMECWBLOF-XUCPOOORSA-N |
SMILES |
N[C@@H](C[C@H](CCC[18F])C(O)=O)C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Florilglutamic acid (18F); Florilglutamic acid f-18; Florilglutamic acid ((Sup 18)f); Florilglutamic acid (18-f); |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



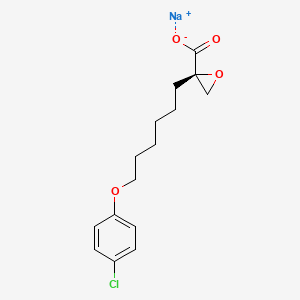
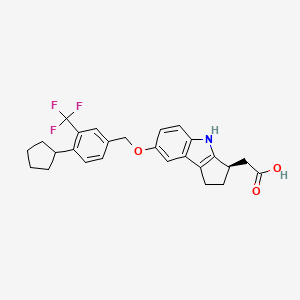
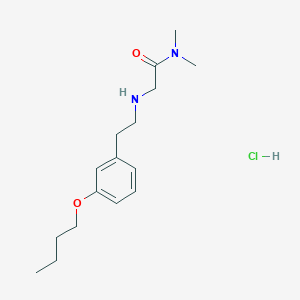
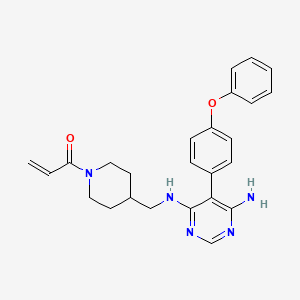
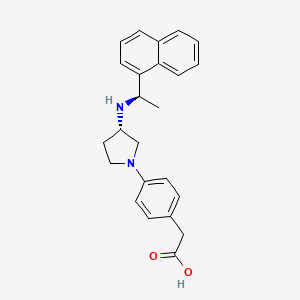
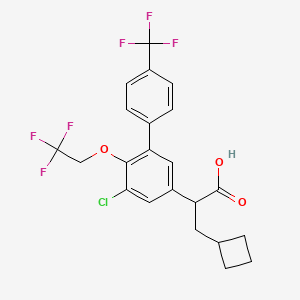
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)
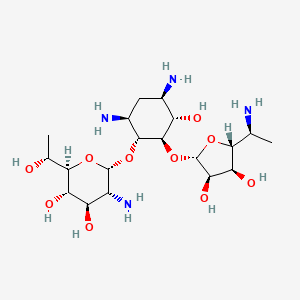

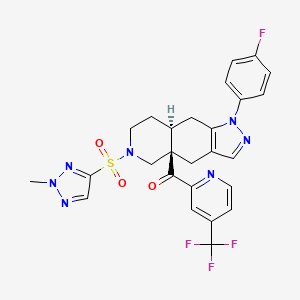
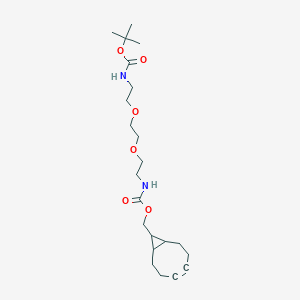
![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)
